2-Chloro-1,3-dimethoxybenzene
Overview
Description
2-Chloro-1,3-dimethoxybenzene, also known as 2-chloro-m-xylene, is an aromatic compound that is widely used in the chemical industry. It is a colorless liquid with a boiling point of 173°C, and a molecular weight of 152.55 g/mol. 2-Chloro-1,3-dimethoxybenzene is a versatile compound that can be used in a variety of applications, including the synthesis of other aromatic compounds, as a solvent, and in the production of pharmaceuticals.
Scientific Research Applications
Application in Lithium-Ion Batteries
Specific Scientific Field
The specific scientific field is Electrochemistry , particularly in the development of lithium-ion batteries .
Summary of the Application
2-Chloro-1,4-dimethoxybenzene has been used as an additive in the electrolyte for liquid state Al-plastic film lithium-ion batteries . The aim is to prevent the electrolyte decomposition of these batteries during overcharge .
Methods of Application or Experimental Procedures
The redox reactions of 2-chloro-1,4-dimethoxybenzene were characterized using overcharge tests, galvanostatic charge–discharge techniques, linear sweep voltammetry tests, rate capability tests, and cycling tests . The initial charge reaction occurred at 4.1 V and their redox products were shuttled between the cathode and anode .
Results or Outcomes
The shuttle reactions consume excess current, thus resulting in an improvement on overcharge performance for the batteries . In addition, the additives had little negative effects on the electrochemical performance when the current was low .
Application in Electrophilic Aromatic Substitution
Specific Scientific Field
The specific scientific field is Organic Chemistry , particularly in Electrophilic Aromatic Substitution .
Summary of the Application
2-Chloro-1,3-dimethoxybenzene can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
Methods of Application or Experimental Procedures
The electrophilic aromatic substitution reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Results or Outcomes
The result of this reaction is a substitution product of benzene, C6H5X, where X is the electrophile .
Application in Synthesis of Novel Oxathiane Spiroketal Donors
Specific Scientific Field
The specific scientific field is Organic Synthesis , particularly in the synthesis of Novel Oxathiane Spiroketal Donors .
Summary of the Application
1,3-Dimethoxybenzene, which can be derived from 2-Chloro-1,3-dimethoxybenzene, has been used in the synthesis of novel oxathiane spiroketal donors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this synthesis are not provided in the source .
Results or Outcomes
The result of this application is the formation of novel oxathiane spiroketal donors .
Application in Organic Synthesis
Specific Scientific Field
The specific scientific field is Organic Synthesis , particularly in the synthesis of pi- and O-ylidic complexes with dichlorocarbene (CCl2) .
Summary of the Application
1,3-Dimethoxybenzene, which can be derived from 2-Chloro-1,3-dimethoxybenzene, has been used in the synthesis of pi- and O-ylidic complexes with dichlorocarbene (CCl2) .
Results or Outcomes
The result of this application is the formation of pi- and O-ylidic complexes with dichlorocarbene (CCl2) .
properties
IUPAC Name |
2-chloro-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLJTGFCKYUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515268 | |
Record name | 2-Chloro-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethoxybenzene | |
CAS RN |
7051-15-2 | |
Record name | 2-Chloro-1,3-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7051-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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